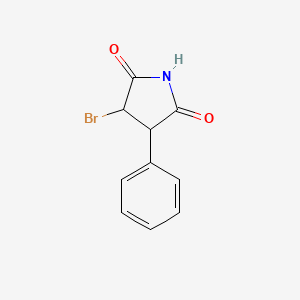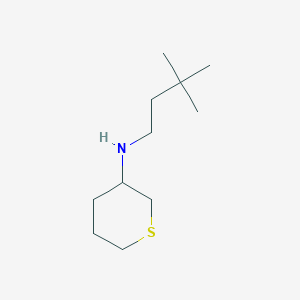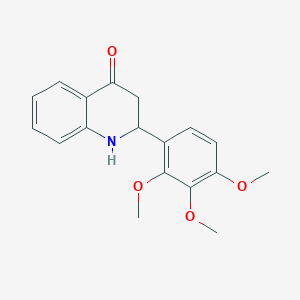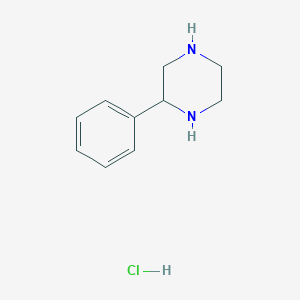![molecular formula C8H10N4 B13013726 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine is a compound that belongs to the class of fused heterocycles.
Métodos De Preparación
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be achieved through several routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and finally, a multistep synthesis involving transition metal-mediated reactions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Aplicaciones Científicas De Investigación
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is a key component in the development of kinase inhibitors, which are crucial for cancer therapy . Additionally, this compound has shown promise in antiviral research, particularly in the development of drugs targeting RNA viruses . Its versatility makes it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective in cancer cells, where dysregulated kinase activity is a common feature. The compound’s ability to target these pathways makes it a potent therapeutic agent.
Comparación Con Compuestos Similares
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be compared to other similar compounds, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . While both classes of compounds share a similar core structure, this compound is unique due to its specific functional groups that enhance its biological activity. Other similar compounds include various kinase inhibitors and antiviral agents that also contain the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-2-3-12-8(7)5-10-6-11-12/h2-3,5-6,9H,4H2,1H3 |
Clave InChI |
VDUWDFJHJORJAH-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C2C=NC=NN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
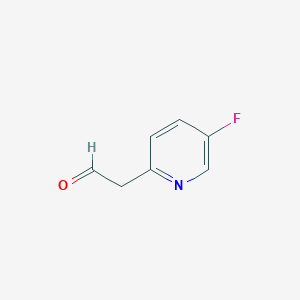

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)

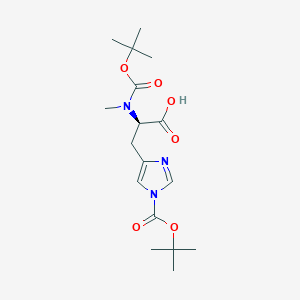
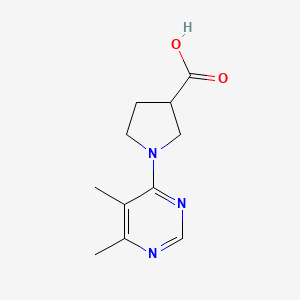
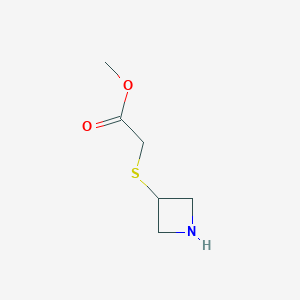
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
